molecular formula C11H12BrF3MgO2 B14881204 (2-t-Butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide

(2-t-Butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide

Cat. No.: B14881204
M. Wt: 337.42 g/mol
InChI Key: WAAJLAYEIXAXHD-UHFFFAOYSA-M
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Description

(2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a specialized organomagnesium compound used in various chemical reactions. This compound is a Grignard reagent, which is known for its reactivity and utility in forming carbon-carbon bonds. The presence of the tert-butoxy and trifluoromethoxy groups makes it particularly useful in organic synthesis, offering unique reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-4-(trifluoromethoxy)bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used to ensure consistent quality and yield. The product is often supplied as a 0.50 M solution in tetrahydrofuran to maintain its stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution: Can replace halides in aromatic compounds.

    Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters.

    Halides: Aryl and alkyl halides.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Biaryl Compounds: From coupling reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide is used for the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the formation of carbon-carbon bonds, which is a fundamental step in building larger organic structures.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its ability to introduce functional groups into aromatic rings makes it a versatile tool in various manufacturing processes.

Mechanism of Action

The mechanism by which (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. This reaction forms new carbon-carbon bonds, which is the basis for its utility in organic synthesis. The tert-butoxy and trifluoromethoxy groups influence the reactivity and selectivity of the compound, making it suitable for specific synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent without the tert-butoxy and trifluoromethoxy groups.

    (2-Methoxyphenyl)magnesium Bromide: Contains a methoxy group instead of tert-butoxy and trifluoromethoxy.

    (4-Trifluoromethoxyphenyl)magnesium Bromide: Lacks the tert-butoxy group.

Uniqueness

The presence of both tert-butoxy and trifluoromethoxy groups in (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide provides unique reactivity patterns that are not observed in simpler Grignard reagents. These groups can influence the electronic properties of the aromatic ring, making the compound more selective and reactive in certain synthetic applications.

This detailed article should provide a comprehensive overview of (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 050 M in tetrahydrofuran, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds

Properties

Molecular Formula

C11H12BrF3MgO2

Molecular Weight

337.42 g/mol

IUPAC Name

magnesium;1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethoxy)benzene-6-ide;bromide

InChI

InChI=1S/C11H12F3O2.BrH.Mg/c1-10(2,3)15-8-5-4-6-9(7-8)16-11(12,13)14;;/h4,6-7H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

WAAJLAYEIXAXHD-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-]

Origin of Product

United States

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